[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3-chloro-5-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYKSMQPOYGSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OC(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 3-chloro-5-(difluoromethoxy)phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate can yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid can undergo substitution reactions, particularly in the presence of nucleophiles. The chloro group can be replaced by other functional groups under appropriate conditions.
Coupling Reactions: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.
Bases: Potassium carbonate, sodium carbonate, and potassium acetate are frequently employed bases.
Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are typical solvents used in these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Mechanism of Action
The primary mechanism of action for [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The process typically follows these steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The reactivity of arylboronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by substituent electronic effects. Key comparisons include:
Key Observations :
Key Observations :
Key Observations :
Catalytic Performance
Substituents influence catalytic efficiency in organic transformations:
Key Observations :
- Nitro groups (strong electron-withdrawing) enhance catalysis by polarizing the boronic acid .
- Chloro and difluoromethoxy groups lack sufficient activation for catalysis.
Commercial and Industrial Considerations
- Availability : [3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is discontinued (CymitQuimica, ), limiting its practical use compared to commercially available analogs like 3-chloro-5-fluorophenylboronic acid (Thermo Scientific, $250.19/g) .
- Cost : Discontinued status suggests higher cost for remaining stock vs. alternatives like 4-fluorophenylboronic acid (lower cost, high yields in syntheses ).
Biological Activity
[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid is an organoboron compound that has garnered attention for its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. While its primary use is in synthetic chemistry, emerging research suggests that boronic acids, including this compound, may exhibit significant biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a chloro group at the 3-position and a difluoromethoxy group at the 5-position. Its molecular formula is CHBClFO. The unique structure of this compound contributes to its reactivity profile, which is influenced by the presence of both electron-withdrawing and electron-donating groups.
Boronic acids generally interact with biological systems through reversible covalent bonding with diols, which can affect various biological pathways. The mechanism of action for this compound in biological contexts may include:
- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to active sites or altering enzyme conformation.
- Modulation of Signaling Pathways : They may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Reactivity in Biological Systems : The compound's reactivity allows it to form complexes with biomolecules, potentially altering their function.
Case Study 1: Anticancer Properties
A study exploring boronic acid-containing compounds revealed significant anticancer activity against renal cancer cells. The lead candidates induced DNA damage and upregulated p-H2AX levels, demonstrating their role in triggering apoptotic pathways .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| HSD1791 | 2 | DNA damage induction |
| HSD1400 | 2.6-3.9 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibitors derived from boronic acids, compounds similar to this compound were evaluated for their ability to inhibit FXIa. The findings indicated that certain modifications could enhance selectivity and potency against specific targets .
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